2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals, combined with a methoxy-methylbenzenesulfonyl group, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2-methoxy-5-methylbenzenesulfonyl chloride, which can then be reacted with a suitable tetrahydroisoquinoline derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.
Industry: It may be used in the synthesis of specialty chemicals or materials with unique properties
Mechanism of Action
The mechanism by which 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group can form strong interactions with these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing tetrahydroisoquinolines and related structures such as:
- 2-methoxy-5-methylbenzenesulfonyl chloride
- Methyl 2-methoxy-5-sulfamoylbenzoate
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid .
Uniqueness
What sets 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-7-8-16(21-2)17(11-13)22(19,20)18-10-9-14-5-3-4-6-15(14)12-18/h3-8,11H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINQTDUUSFKGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321636 | |
Record name | 2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
765925-96-0 | |
Record name | 2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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